2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Overview
Description
2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Mechanism Of Action
The mechanism of action of 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
Studies have shown that 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other cancer treatments, in order to enhance its efficacy. Additionally, further research is needed to determine the potential toxicity of this compound, and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has been achieved through several methods. One method involves the reaction of 2-methyl-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with thionyl chloride, followed by reaction with 2-amino-4-methylthiazole to form the oxazinone ring. Another method involves the reaction of 2-methyl-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with phosphorous pentoxide, followed by reaction with 2-amino-4-methylthiazole to form the oxazinone ring.
Scientific Research Applications
2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments.
properties
IUPAC Name |
5-methyl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-7-13-11-10(12(14)15-7)8-5-3-2-4-6-9(8)16-11/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCUDIQVWIEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135198 | |
Record name | 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8,9-pentahydrocyclohepta[1,2-d]1,3-oxazino[4,5-b]thiophen-4-one | |
CAS RN |
63826-35-7 | |
Record name | 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63826-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7,8,9-Tetrahydro-2-methyl-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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